molecular formula C6H10ClNO2 B6238912 (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride CAS No. 61865-62-1

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride

Cat. No.: B6238912
CAS No.: 61865-62-1
M. Wt: 163.6
InChI Key:
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Description

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique cyclopentene ring structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyclopentene ring or the amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61865-62-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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